![molecular formula C16H28ClNO9 B12607063 L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester CAS No. 646530-57-6](/img/structure/B12607063.png)
L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester is a chemical compound with the molecular formula C16H28ClNO9 and a molecular weight of 413.85 g/mol . This compound is known for its unique structure, which includes an L-aspartic acid backbone modified with a chloroacetyl group and two bis[2-(2-methoxyethoxy)ethyl] ester groups. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester involves several steps. The primary synthetic route includes the chloroacetylation of L-aspartic acid followed by esterification with 2-(2-methoxyethoxy)ethanol. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield .
Analyse Chemischer Reaktionen
L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ester groups may facilitate the compound’s solubility and transport within biological systems .
Vergleich Mit ähnlichen Verbindungen
L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester can be compared with other similar compounds such as:
L-Aspartic acid, N-(bromoacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester: Similar structure but with a bromoacetyl group instead of chloroacetyl.
L-Glutamic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester: Similar structure but with L-glutamic acid instead of L-aspartic acid.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
646530-57-6 |
|---|---|
Molekularformel |
C16H28ClNO9 |
Molekulargewicht |
413.8 g/mol |
IUPAC-Name |
bis[2-(2-methoxyethoxy)ethyl] (2S)-2-[(2-chloroacetyl)amino]butanedioate |
InChI |
InChI=1S/C16H28ClNO9/c1-22-3-5-24-7-9-26-15(20)11-13(18-14(19)12-17)16(21)27-10-8-25-6-4-23-2/h13H,3-12H2,1-2H3,(H,18,19)/t13-/m0/s1 |
InChI-Schlüssel |
VKNSMBOCZRFGDJ-ZDUSSCGKSA-N |
Isomerische SMILES |
COCCOCCOC(=O)C[C@@H](C(=O)OCCOCCOC)NC(=O)CCl |
Kanonische SMILES |
COCCOCCOC(=O)CC(C(=O)OCCOCCOC)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)
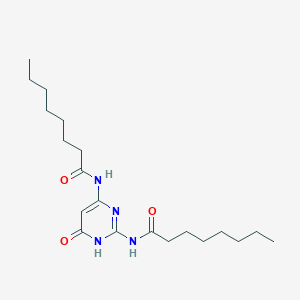
![2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B12607003.png)
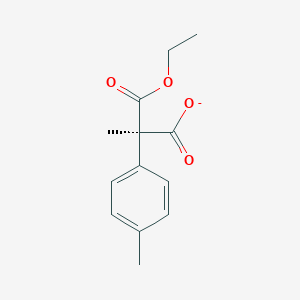
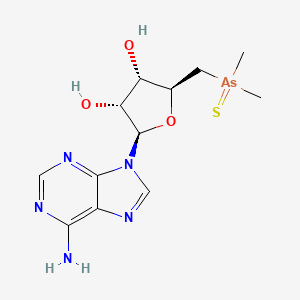
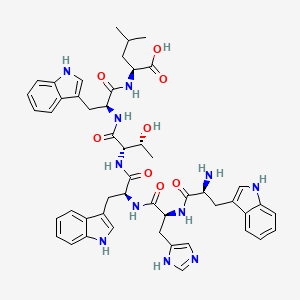
![Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12607021.png)
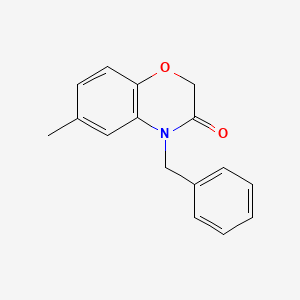
![1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine](/img/structure/B12607037.png)

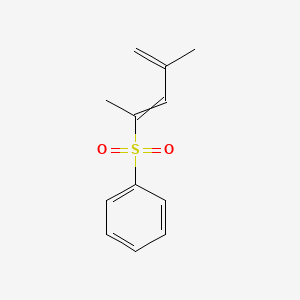
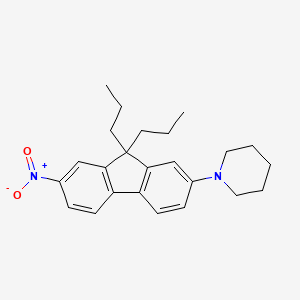
![1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12607067.png)
